molecular formula C7H6NNaO2 B045850 Sodium 4-aminobenzoate CAS No. 555-06-6

Sodium 4-aminobenzoate

Cat. No. B045850
CAS RN: 555-06-6
M. Wt: 159.12 g/mol
InChI Key: XETSAYZRDCRPJY-UHFFFAOYSA-M
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Description

Synthesis Analysis

Synthesis of sodium 4-aminobenzoate and related compounds involves various chemical reactions, often utilizing palladium-catalyzed processes or environmentally benign methods. For instance, a novel synthesis of 2-aminobenzo[b]thiophenes was developed using a palladium catalyst and sodium thiosulfate as the sulfur source, showcasing a method that could be analogous in complexity and efficiency for related compounds like sodium 4-aminobenzoate (Hou, He, & Yang, 2014). Additionally, a green synthesis approach using sodium ascorbate as a catalyst has been explored for the synthesis of densely functionalized pyrazoles, demonstrating the potential for eco-friendly synthesis routes for complex organic molecules (Kiyani & Bamdad, 2018).

Molecular Structure Analysis

The molecular structure of sodium 4-aminobenzoate is characterized by its benzoate backbone and the functional groups attached to it. Studies have focused on the coordination polymeric structures in the sodium salts of related compounds, providing insights into the complex polymeric structures stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions (Smith, 2013).

Chemical Reactions and Properties

Sodium 4-aminobenzoate participates in various chemical reactions due to its reactive amino and carboxylate groups. For example, the formation of complexes with Na+ cations has been studied, showing the ability of sodium 4-aminobenzoate derivatives to form stable complexes, which can be of interest in the development of new materials or chemical sensors (Łowicki, Huczyński, Stefanska, & Brzeziński, 2011).

Physical Properties Analysis

The physical properties of sodium 4-aminobenzoate, such as solubility, melting point, and spectral characteristics, are essential for its application in various fields. IR spectroscopy studies have been conducted on sodium salts of some aminobenzoic acid derivatives to understand their supramolecular organization and the effects of salt formation on their physical properties (Andreeva & Burkova, 2017).

Chemical Properties Analysis

The chemical properties of sodium 4-aminobenzoate, including its reactivity with other compounds and stability under various conditions, are of great interest. The compound's behavior in chemical reactions, such as the formation of pink compounds with sodium 1,2-naphthoquinone-4-sulfonate, highlights its potential in analytical chemistry for the determination of related compounds (Li & Yang, 2007).

Safety And Hazards

Sodium 4-aminobenzoate may form combustible dust concentrations in air . It is classified as a skin irritant and serious eye irritant according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Research is being conducted on the use of Sodium 4-aminobenzoate and its derivatives for various applications. For instance, it has been used to design benzoate compounds with potential antimicrobial and cytotoxic activities . The results of biological activity experiments showed that some of these compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

properties

IUPAC Name

sodium;4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETSAYZRDCRPJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060296
Record name Sodium 4-aminobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-aminobenzoate

CAS RN

555-06-6, 54287-22-8, 71720-42-8
Record name Sodium aminobenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, sodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, sodium salt (1:1)
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Record name Sodium 4-aminobenzoate
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Record name Sodium 4-aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium aminobenzoate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOBENZOATE SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
K Homzová, K Győryová, D Hudecová… - Journal of Thermal …, 2017 - Springer
… The Δ value for sodium 4-aminobenzoate is 139 cm −1 . In the IR spectrum of bis(4-aminobenzoate), zinc(II) is asymmetric stretching vibrations ν as (COO − ) at 1591 cm −1 and …
Number of citations: 7 link.springer.com
RP Sharma, R Sharma, R Bala… - Journal of Chemical …, 2005 - Springer
… The title compound was synthesized by mixing the separately dissolved transdichlorobis(ethylenediamine)cobalt(III) chloride and sodium 4-aminobenzoate in aqueous medium in 1:3 …
Number of citations: 7 link.springer.com
HA Etman, E Abdel-Latif, MA Hamed, A El Nemr… - researchgate.net
… Heating of compound 4-chloroacetyl-antipyrine (2) with sodium 4-aminobenzoate (1) in DMSO at 90C afforded the corresponding 2-(antipyrinyl)-2-oxoethyl 4-aminobenzoate (3) (…
Number of citations: 0 www.researchgate.net
M Sertcelik, FE Öztürkkan Özbek… - Applied …, 2021 - Wiley Online Library
… To prepare the sodium 4-aminobenzoate salt, in two separate beakers, 10 mmol (0.84 g) … Sodium 4-aminobenzoate solution was added to MSO 4 solution. The resulting solutions …
Number of citations: 7 onlinelibrary.wiley.com
ML Menezes, JC Moreira, JTS Campos - Journal of colloid and interface …, 1996 - Elsevier
Chemically bonded phases were obtained by reaction of 2-, 3-, and 4-aminobenzoate with 3-chloropropyl-silica gel. These phases were employed for metal cation adsorption in a batch …
Number of citations: 23 www.sciencedirect.com
ACT Cursino, JEF da Costa Gardolinski… - Journal of Colloid and …, 2010 - Elsevier
Layered zinc hydroxide nitrate (ZHN) was synthesized and nitrate ions were topotactically exchanged with three different anionic species of commercial organic ultraviolet (UV) ray …
Number of citations: 110 www.sciencedirect.com
MS Lefar, A Maslansky, WD Young, DP Kronish - Analyst, 1971 - pubs.rsc.org
… possibilities, first the sodium 4-aminobenzoate and then both the … Removal of both citric acid and sodium 4-aminobenzoate … Removal of the sodium 4-aminobenzoate from several strips …
Number of citations: 5 pubs.rsc.org
MAM Abdalla, H Peng, HA Younus, D Wu… - Colloids and Surfaces A …, 2018 - Elsevier
… 2, XRD analysis demonstrated that sodium 4-aminobenzoate (having one amine group (H 2 N)) and sodium 4-aminosalicylate dehydrate (having one amine group (H 2 N) and one …
Number of citations: 34 www.sciencedirect.com
M Černý, J Málek - Collection of Czechoslovak Chemical …, 1971 - cccc.uochb.cas.cz
In the present paper we wish to report the results of the investigation of the reduction of the sodium and bromomagnesium salts of aliphatic and aromatic carboxylic acids and of the …
Number of citations: 3 cccc.uochb.cas.cz
CC Hsueh, BY Chen - Journal of Hazardous Materials, 2008 - Elsevier
… = 280 nm for daughter intermediate 4-amino benzoic acid (or sodium 4-aminobenzoate), and N… l u t e o l a N , N -dimethyl aniline + 4 -aminobenzoic acid ( or sodium 4 -aminobenzoate ) …
Number of citations: 98 www.sciencedirect.com

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